Sorbitan tristearate chemical structure and properties
Sorbitan tristearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan tristearate, a nonionic surfactant, is a triester of stearic acid and anhydrides of the sugar alcohol sorbitol.[1] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its characterization are also presented to support researchers and professionals in its application, particularly within the pharmaceutical and food industries.
Chemical Structure and Identification
Sorbitan tristearate is a complex mixture of partial esters of sorbitol and its mono- and dianhydrides with stearic acid.[2] The predominant component is the tristearate ester of 1,4-sorbitan.
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IUPAC Name: [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate[3]
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CAS Number: 26658-19-5[3]
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Molecular Formula: C₆₀H₁₁₄O₈[3]
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Molecular Weight: 963.54 g/mol [3]
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Synonyms: Span 65, E492, Anhydrosorbitan tristearate[3]
Physicochemical Properties
Sorbitan tristearate is a waxy, light cream to tan solid at room temperature.[3] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an effective water-in-oil (W/O) emulsifier and stabilizer. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Sorbitan Tristearate
| Property | Value | Reference(s) |
| Melting Point | 53-55 °C | [4] |
| Boiling Point | >100 °C | [4] |
| HLB Value | 2.1 | [4] |
| Acid Value | ≤ 15 mg KOH/g | [2] |
| Saponification Value | 176 - 188 mg KOH/g | [2] |
| Hydroxyl Value | 66 - 80 mg KOH/g | [2] |
| Water Content | ≤ 1.5% | [2] |
| Solubility | ||
| Insoluble | Water, Methanol, Ethanol | [2] |
| Slightly Soluble | Toluene, Ether, Carbon Tetrachloride, Ethyl Acetate | [2] |
| Dispersible | Mineral Oil, Vegetable Oils | [2] |
Synthesis of Sorbitan Tristearate
Sorbitan tristearate is commercially produced by the direct esterification of sorbitol with stearic acid.[1] The reaction involves the dehydration of sorbitol to form sorbitan (primarily 1,4-sorbitan) and its subsequent esterification with three equivalents of stearic acid.
Synthesis Workflow
Caption: Synthesis workflow for sorbitan tristearate.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol for the synthesis of sorbitan tristearate in a laboratory setting.
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Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, combine D-sorbitol and stearic acid in a 1:3 molar ratio.
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Catalyst Addition: Introduce a suitable catalyst, such as sodium hydroxide or p-toluenesulfonic acid (typically 0.1-0.5% by weight of the reactants).
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Reaction: Heat the mixture under agitation to a temperature of 210-250 °C.[5] The reaction is carried out under atmospheric pressure or a partial vacuum to facilitate the removal of water formed during the esterification.
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Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value falls below a predetermined level (e.g., <15).
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Purification: After completion, the crude product can be purified. This may involve neutralization of the catalyst, followed by washing with hot water to remove unreacted sorbitol and other water-soluble impurities. The product is then dried under vacuum.
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Characterization: The final product is a waxy solid. Its identity and purity can be confirmed by determining its physicochemical properties as described in the following section.
Experimental Protocols for Characterization
The following are detailed methodologies for determining the key quality control parameters of sorbitan tristearate.
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[6]
Caption: Workflow for acid value determination.
Procedure:
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Accurately weigh approximately 5 g of the sorbitan tristearate sample into a conical flask.
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Add 50 mL of a neutralized solvent mixture (e.g., equal parts of ethanol and diethyl ether, previously neutralized to phenolphthalein).
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Warm the mixture gently to dissolve the sample.
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Add a few drops of phenolphthalein indicator solution.
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Titrate with a standardized 0.1 N potassium hydroxide solution until a faint pink color persists for at least 30 seconds.
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The acid value is calculated using the formula: Acid Value = (5.61 x V x N) / W Where:
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V = volume of KOH solution used (mL)
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N = normality of the KOH solution
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W = weight of the sample (g)
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Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.[7]
Caption: Workflow for saponification value determination.
Procedure:
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Accurately weigh approximately 2 g of the sorbitan tristearate sample into a reflux flask.
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Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution.
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Connect the flask to a reflux condenser and heat the mixture on a water bath for 30-60 minutes.[7]
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After cooling, add a few drops of phenolphthalein indicator and titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.
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Perform a blank determination under the same conditions, omitting the sample.
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The saponification value is calculated using the formula: Saponification Value = (28.05 x (B - S)) / W Where:
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B = volume of HCl used for the blank (mL)
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S = volume of HCl used for the sample (mL)
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W = weight of the sample (g)
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Determination of Hydroxyl Value
The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.[8]
Caption: Workflow for hydroxyl value determination.
Procedure:
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Accurately weigh an appropriate amount of the sorbitan tristearate sample into an acetylation flask.
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Add a precise volume of acetic anhydride-pyridine solution.
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Heat the flask on a water bath for 1 hour to complete the acetylation of the free hydroxyl groups.[9]
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After cooling, add water to hydrolyze the excess acetic anhydride to acetic acid.
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Titrate the liberated acetic acid with standardized 0.5 N ethanolic potassium hydroxide solution using phenolphthalein as an indicator.
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Perform a blank determination under the same conditions.
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The hydroxyl value is calculated considering the saponification value of the sample.
Determination of Water Content (Karl Fischer Titration)
The Karl Fischer titration is a widely used method for the determination of water content.[10]
Procedure:
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Standardize the Karl Fischer reagent using a known amount of water or a standard such as sodium tartrate dihydrate.
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Introduce a known weight of the sorbitan tristearate sample into the titration vessel containing a suitable solvent (e.g., a mixture of methanol and chloroform).
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Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
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The water content is calculated based on the volume of titrant consumed and the titer of the reagent.
Applications in Research and Drug Development
Sorbitan tristearate's properties as an emulsifier, stabilizer, and dispersing agent make it a valuable excipient in various pharmaceutical formulations.[2] Its applications include:
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Topical Formulations: It is used in creams, lotions, and ointments to emulsify the oil and water phases, ensuring a stable and homogenous product.
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Oral Formulations: In suspensions, it acts as a wetting and dispersing agent to prevent the settling of active pharmaceutical ingredients (APIs). It can also be used in the formulation of self-emulsifying drug delivery systems (SEDDS).
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Parenteral Formulations: In certain injectable formulations, it can be used to stabilize emulsions.
Safety and Regulatory Status
Sorbitan tristearate is generally regarded as a safe ingredient for use in food and pharmaceutical products. It is approved as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), where it is designated with the E number E492.[3]
Conclusion
Sorbitan tristearate is a versatile nonionic surfactant with a well-characterized chemical structure and a range of physicochemical properties that make it suitable for various applications in research, drug development, and other industries. The detailed experimental protocols provided in this guide offer a practical resource for scientists and researchers working with this important excipient.
References
- 1. iiis.org [iiis.org]
- 2. fao.org [fao.org]
- 3. Sorbitan tristearate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 6. repository.seafdec.org [repository.seafdec.org]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. digicollections.net [digicollections.net]
- 9. Determination of Hydroxyl Value | Pharmaguideline [pharmaguideline.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
